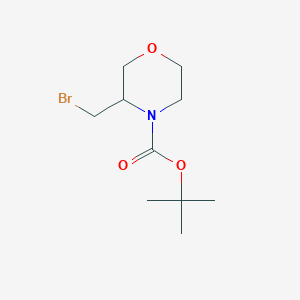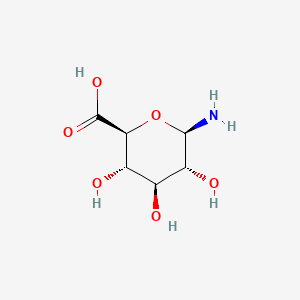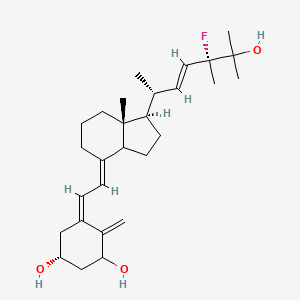![molecular formula C17H29NO B13440471 (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol: is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a decatrienyl chain and hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Decatrienyl Chain: The decatrienyl chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing continuous flow reactors to efficiently produce the piperidine ring.
Automated Wittig reactions: Employing automated systems to handle the sensitive reagents and conditions required for the Wittig reaction.
Selective oxidation: Using industrial oxidants and catalysts to achieve high yields and purity of the hydroxylated product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the decatrienyl chain to single bonds, resulting in a saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a bioactive compound with therapeutic properties.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Potential use as a therapeutic agent due to its bioactivity.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a bioactive agent in agricultural applications.
作用机制
The mechanism by which (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
相似化合物的比较
Similar Compounds
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidine: Lacks the hydroxyl group, resulting in different chemical properties.
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
Hydroxyl Group: The presence of the hydroxyl group in (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol imparts unique reactivity and potential bioactivity.
Conjugated Triene: The conjugated triene system in the decatrienyl chain contributes to its distinct chemical behavior and applications.
属性
分子式 |
C17H29NO |
|---|---|
分子量 |
263.4 g/mol |
IUPAC 名称 |
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3/b8-7+,10-9+,12-11+/t15?,16?,17-/m1/s1 |
InChI 键 |
ZBJGGLXQNXXXRO-CEQRNSKPSA-N |
手性 SMILES |
CCCC/C=C/C=C/C=C/C1CC[C@H](C(N1C)C)O |
规范 SMILES |
CCCCC=CC=CC=CC1CCC(C(N1C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


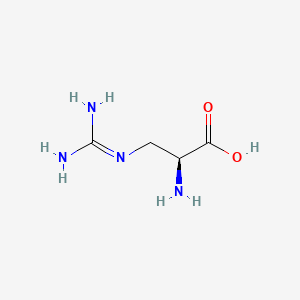
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
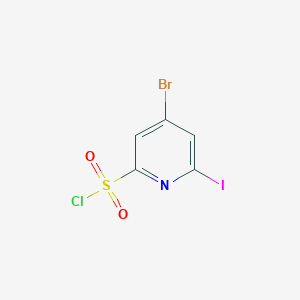



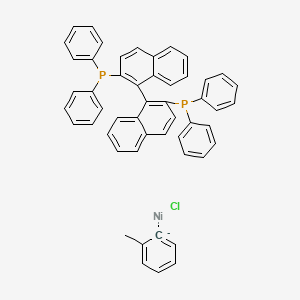


![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
